Cas no 2092564-82-2 (3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide structure
2092564-82-2 structure
商品名:3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
CAS番号:2092564-82-2
MF:C8H4Br2F4
メガワット:335.918974876404
CID:5212889

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
    • インチ: 1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2
    • InChIKey: SFPJWCFHHZTZCK-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC(C(F)(F)F)=CC(CBr)=C1F

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC303466-25g
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
2092564-82-2 97%
25g
£2216.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1589621-1g
1-Bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene
2092564-82-2 98%
1g
¥3360 2023-04-14
Apollo Scientific
PC303466-5g
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
2092564-82-2 97%
5g
£544.00 2025-02-21
Apollo Scientific
PC303466-1g
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
2092564-82-2 97%
1g
£192.00 2025-02-21

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide 関連文献

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromideに関する追加情報

Introduction to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS No. 2092564-82-2) and Its Applications in Modern Chemical Biology

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, identified by the chemical identifier CAS No. 2092564-82-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of aryl bromides, characterized by the presence of a bromine atom attached to an aromatic ring. The specific substitution pattern, featuring a bromo group at the 3-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 5-position, endows it with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The structural motifs of 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide are particularly intriguing from a chemical biology perspective. The combination of electron-withdrawing groups such as the trifluoromethyl and fluoro substituents, along with the electrophilic nature of the bromo atom, facilitates diverse chemical transformations. These properties are exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise control over reactivity and selectivity is paramount.

In recent years, there has been a surge in research focused on developing novel methodologies for constructing biologically relevant scaffolds. The benzyl bromide moiety in 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide serves as an excellent handle for further functionalization via cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings enable the introduction of various aryl or heteroaryl groups, expanding the structural diversity of derived compounds.

One particularly noteworthy application of this compound is in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them prime targets for therapeutic intervention. The fluorinated aromatic system in 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be leveraged to modulate binding affinity and metabolic stability of kinase inhibitors. Recent studies have demonstrated that fluorine substitution enhances binding interactions by increasing lipophilicity and reducing polarity, thereby improving drug-like properties.

The role of 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide in fragment-based drug discovery is also well-documented. Fragment-based approaches rely on identifying small molecular fragments that bind to target proteins with moderate affinity. These fragments can then be optimized through iterative linking and functionalization strategies to produce lead compounds. The compound's versatility as a building block allows chemists to explore diverse chemical space efficiently, accelerating the discovery process.

Advances in computational chemistry have further enhanced the utility of 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide. Molecular modeling studies indicate that its rigid aromatic core provides a stable scaffold for designing ligands with optimized binding profiles. Additionally, quantum mechanical calculations have been employed to predict reaction outcomes, enabling researchers to design synthetic routes with greater precision.

The synthesis of 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide itself is an elegant example of modern synthetic organic chemistry. Traditional methods often involve multi-step sequences with multiple purification steps, which can be time-consuming and yield-limiting. However, recent innovations have led to more streamlined synthetic routes, often employing catalytic methods that minimize waste and improve efficiency.

In conclusion, 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS No. 2092564-82-2) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for constructing novel bioactive molecules. As research continues to evolve, it is likely that this compound will play an even more pivotal role in drug discovery and development.

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